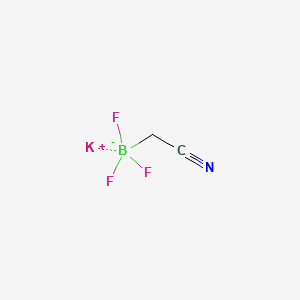
Trifluoroborato de (cianometil)potasio
Descripción general
Descripción
Potassium (cyanomethyl)trifluoroborate is a chemical compound with the molecular formula C2H2BF3KN . It is part of the Thermo Scientific Chemicals product portfolio .
Synthesis Analysis
Potassium trifluoroborate salts, including Potassium (cyanomethyl)trifluoroborate, have been used as nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared and most are indefinitely stable to air and moisture .Molecular Structure Analysis
The molecular weight of Potassium (cyanomethyl)trifluoroborate is 146.95 g/mol . The InChI key is IJENQMHWPRCCBA-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborate salts have been used in Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They have been employed in the syntheses of various natural products and biologically significant analogues .Physical and Chemical Properties Analysis
Potassium (cyanomethyl)trifluoroborate is a solid . It has a molecular weight of 146.95 g/mol .Aplicaciones Científicas De Investigación
Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura
El trifluoroborato de (cianometil)potasio se puede utilizar como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Estas reacciones se utilizan ampliamente en química orgánica para la síntesis de biarilos, que son motivos comunes en productos farmacéuticos y materiales orgánicos .
Estabilidad al Aire y la Humedad
Los trifluoroboratos de potasio, incluido el this compound, son estables al aire y a la humedad . Esto los hace ventajosos sobre otros reactivos organoborados, que pueden ser sensibles al aire y la humedad .
Compatibilidad con Condiciones Oxidativas
El this compound es notablemente compatible con condiciones oxidativas fuertes . Esta propiedad permite que se use en reacciones que involucran agentes oxidantes fuertes, expandiendo su utilidad en diversas síntesis químicas .
Epoxidación de Enlaces C=C
Los trifluoroboratos de potasio pueden sufrir epoxidación de enlaces C=C en trifluoroboratos alquílicos o arílicos insaturados con conversión y selectividad completas . Este proceso evita la degradación de la funcionalidad de boro, lo que lo convierte en un reactivo útil en la síntesis de epóxidos .
Socios de Acoplamiento Versátiles
Los trifluoroboratos, incluido el this compound, son socios de acoplamiento versátiles y están presentes como reactivos en una amplia gama de reacciones de formación de enlaces C-C . Esto los convierte en herramientas valiosas en la construcción de moléculas orgánicas complejas .
Disponibilidad Comercial
El this compound está disponible comercialmente y se puede comprar a varios proveedores de productos químicos . Esto lo hace fácilmente accesible para su uso en investigación y aplicaciones industriales.
Mecanismo De Acción
Target of Action
Potassium (cyanomethyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the carbon-carbon bonds in organic compounds . These bonds are targeted in Suzuki–Miyaura-type reactions, which are widely used transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The mode of action of Potassium (cyanomethyl)trifluoroborate involves its interaction with its targets, the carbon-carbon bonds. In Suzuki–Miyaura-type reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Potassium (cyanomethyl)trifluoroborate affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two organic groups, one electrophilic and the other nucleophilic, facilitated by a palladium catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of Potassium (cyanomethyl)trifluoroborate is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of complex organic compounds, including biologically active compounds and natural products .
Action Environment
The action of Potassium (cyanomethyl)trifluoroborate is influenced by environmental factors. It is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile reagent in a variety of environments, including those that are oxidative or contain moisture .
Safety and Hazards
Direcciones Futuras
Potassium trifluoroborate salts, including Potassium (cyanomethyl)trifluoroborate, have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This suggests that they could be used more widely in future chemical synthesis.
Propiedades
IUPAC Name |
potassium;cyanomethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJENQMHWPRCCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635415 | |
| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-58-8 | |
| Record name | Potassium (cyanomethyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (cyanomethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




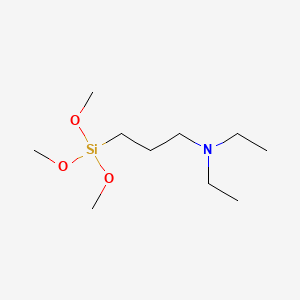
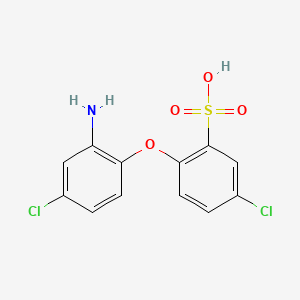
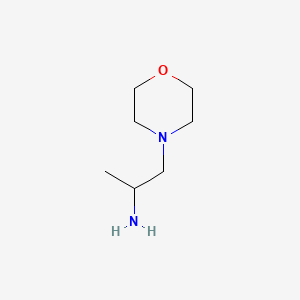
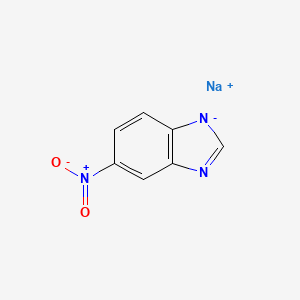

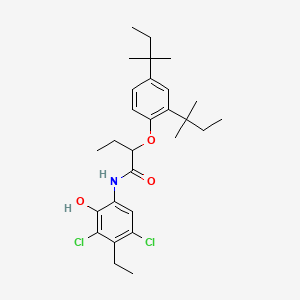
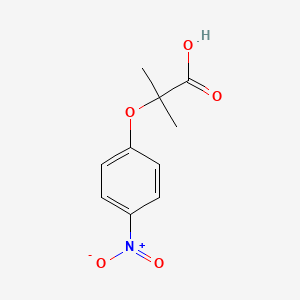
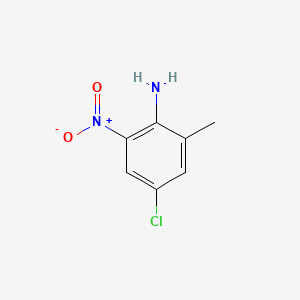


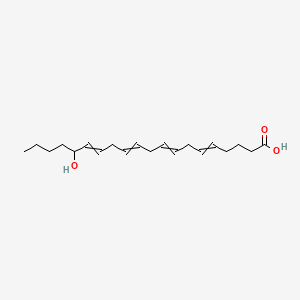
![3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B1360363.png)
